N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
Description
N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3/c1-2-3-9-25-17-5-4-15(11-16(17)20)12-21-18(23)22-8-6-19(13-22)7-10-24-14-19/h4-5,11H,2-3,6-10,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSAWOBMCHYHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CNC(=O)N2CCC3(C2)CCOC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Introduction of the butoxy and chlorophenyl groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate butoxy and chlorophenyl precursors react with the spirocyclic core under controlled conditions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique spirocyclic structure makes it a candidate for use in the design of novel materials with specific mechanical or electronic properties.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide shares structural similarities with other spirocyclic compounds, such as spiro[4.5]decane derivatives and spiro[4.4]nonane analogs.
- **Other related compounds include those with different substituents on the spirocyclic core, such as N-[(4-methoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide.
Uniqueness
The uniqueness of N-[(4-butoxy-3-chlorophenyl)methyl]-2-oxa-7-azaspiro[44]nonane-7-carboxamide lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
